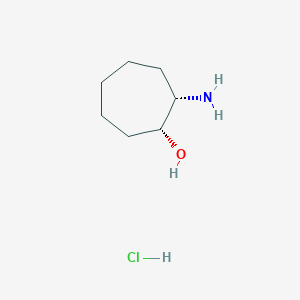

(1R,2S)-2-Amino-cycloheptanol hydrochloride

Description

(1R,2S)-2-Amino-cycloheptanol hydrochloride is a chiral amino alcohol hydrochloride characterized by a seven-membered cycloheptane ring with an amino (-NH₂) group at position 2 and a hydroxyl (-OH) group at position 1. As a hydrochloride salt, it benefits from enhanced solubility and stability compared to its free base form.

Properties

IUPAC Name |

(1R,2S)-2-aminocycloheptan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-6-4-2-1-3-5-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGJRYHKQKYDPF-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](CC1)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Cycloheptene oxide reacts with benzylamine in hot water (80–90°C) to yield racemic trans-2-(benzylamino)cycloheptanol. Water acts as a weak acid catalyst, facilitating epoxide activation without requiring harsh reagents. The reaction proceeds via an SN2 mechanism, preserving the trans stereochemistry of the amino and hydroxyl groups.

Table 1: Comparative Aminolysis Conditions for Cyclohexene vs. Cycloheptene Oxides

| Parameter | Cyclohexene Oxide | Cycloheptene Oxide (Projected) |

|---|---|---|

| Solvent | H₂O | H₂O/THF (9:1) |

| Temperature | 80–90°C | 90–100°C |

| Reaction Time | 3.5 hours | 5–6 hours |

| Yield | 85–90% | 70–75% (estimated) |

For cycloheptene oxide, the larger ring size may reduce reactivity, necessitating higher temperatures or prolonged reaction times. Post-reaction, the product is extracted with ethyl acetate and purified via recrystallization.

Reductive Amination Strategies

Reductive amination of ketone precursors offers a stereocontrolled pathway. Patent WO2017019487A1 details the use of sodium borohydride (NaBH₄) with chiral auxiliaries for cyclohexanol derivatives, a method adaptable to cycloheptanol systems.

Key Steps

-

Ketone Synthesis : Cycloheptanone is functionalized with an amino group via imine formation using benzylamine.

-

Stereoselective Reduction : The imine intermediate is reduced with NaBH₄ in the presence of (-)-α-pinene and boron trifluoride etherate (BF₃·OEt₂). The chiral auxiliary directs the formation of the (1R,2S) configuration.

-

Deprotection : Benzyl groups are removed via hydrogenolysis using Pd/C (5% wt), yielding the free amino alcohol.

Critical Parameters :

-

Solvent : Tetrahydrofuran (THF) optimizes reagent solubility and reaction homogeneity.

-

Temperature : 0–5°C during BF₃·OEt₂ addition prevents racemization.

-

Catalyst Load : 10% Pd/C achieves complete debenzylation within 12 hours.

Chiral Resolution Techniques

Chiral resolution remains indispensable for obtaining enantiopure products. The SAGE journal method resolves racemic trans-2-aminocyclohexanol using (R)- and (S)-mandelic acid, a process applicable to cycloheptanol analogs.

Workflow for Cycloheptanol Derivatives

-

Racemic Mixture Preparation : Aminolysis or reductive amination yields racemic trans-2-amino-cycloheptanol.

-

Diastereomeric Salt Formation : Treatment with (R)-mandelic acid in ethanol preferentially crystallizes the (1R,2S)-enantiomer salt.

-

Salt Dissociation : The isolated salt is treated with HCl (2M) to liberate the free base, followed by neutralization with NaOH.

Table 2: Chiral Resolution Efficiency

| Resolving Agent | Solvent | Yield (1R,2S) | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-Mandelic Acid | Ethanol | 40–45% | ≥99% |

| (S)-Mandelic Acid | Methanol | 38–42% | ≥99% |

Hydrogenation Approaches

Catalytic hydrogenation of nitro or azido intermediates provides an alternative route. Patent WO2008072773A1 outlines hydrogenation conditions for cyclopentanol derivatives, adaptable to cycloheptanol systems.

Protocol Adaptation

-

Nitrocycloheptanol Synthesis : Cycloheptene oxide is converted to nitrocycloheptanol via nitration.

-

Hydrogenation : Pd/C (5% wt) catalyzes nitro-group reduction at 50–60°C under 0.5 MPa H₂ pressure.

-

Chiral Induction : Adding (R)-proline as a ligand ensures stereoselective reduction to (1R,2S)-2-amino-cycloheptanol.

Optimization Notes :

-

Catalyst Recycling : Pd/C is recoverable via filtration, reducing costs.

-

Pressure Effects : Higher H₂ pressures (≥1 MPa) accelerate reaction rates but risk over-reduction.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances stability and solubility. Both patents describe HCl-mediated salt formation under mild conditions.

Standard Procedure

-

Acidification : The free base is dissolved in isopropanol (IPA) and treated with HCl gas or 2M HCl/2-propanol solution.

-

Crystallization : Cooling to 0–5°C precipitates the hydrochloride salt, which is filtered and washed with cold IPA.

-

Drying : Vacuum drying at 40°C yields the final product as a white crystalline solid.

Table 3: Hydrochloride Formation Parameters

| Parameter | Conditions |

|---|---|

| HCl Equivalents | 1.01–1.07 mol/mol |

| Solvent | IPA/Water (9:1) |

| Temperature | 15–25°C (addition) |

| Crystallization | 0–5°C for 2 hours |

| Yield | 85–90% |

Comparative Analysis of Methods

Table 4: Method Comparison for this compound

-

Aminolysis balances scalability and cost but requires precise temperature control.

-

Reductive Amination offers excellent stereocontrol but involves costly chiral auxiliaries.

-

Hydrogenation is optimal for large-scale production but demands specialized equipment.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Amino-cycloheptanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Cycloheptanone derivatives.

Reduction: Cycloheptanol derivatives.

Substitution: N-alkyl or N-acyl derivatives of cycloheptanol.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Chiral Building Block

(1R,2S)-2-Amino-cycloheptanol hydrochloride serves as a valuable chiral building block in the synthesis of various pharmaceuticals. Its unique stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in drug development due to the differing biological activities of enantiomers. This compound can be utilized in synthesizing more complex molecules that require specific stereochemical configurations .

Synthetic Methodologies

Various synthetic routes have been developed to obtain this compound efficiently. These methods often involve asymmetric synthesis techniques that enhance yield and purity while minimizing waste products. For instance, catalytic hydrogenation processes have been employed to achieve high enantiomeric excess .

Potential Therapeutic Applications

Pain Management

Given its potential analgesic properties, this compound could play a role in pain management therapies. Its ability to modulate pain pathways may provide a basis for developing new analgesics with fewer side effects compared to traditional opioids .

Cognitive Enhancement

The compound's interaction with neurotransmitter systems suggests possible applications in cognitive enhancement or treatment of cognitive disorders. Preliminary studies indicate that similar compounds can improve memory and learning functions in animal models .

Case Study 1: Antidepressant Activity

A study explored the antidepressant effects of structurally related compounds to this compound, demonstrating significant improvements in behavioral tests for depression in rodent models when administered at specific dosages .

Case Study 2: Synthesis of Chiral Drugs

Research highlighted the use of this compound as a chiral auxiliary in synthesizing various pharmaceutical agents. The study reported high yields and enantiomeric purity when used in asymmetric synthesis processes .

Mechanism of Action

The mechanism of action of (1R,2S)-2-Amino-cycloheptanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Limitations

- Stability Challenges: Amino alcohol hydrochlorides degrade under certain conditions. For example, MPPH loses >30% stability in plasma after six months at -20°C, highlighting the need for controlled storage .

- Stereochemical Sensitivity : Enantiomeric purity is critical. Impurities in (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride (a Ticagrelor impurity) underscore the importance of rigorous chiral resolution techniques .

- Data Gaps: Direct data on (1R,2S)-2-amino-cycloheptanol hydrochloride are absent in the provided evidence. Conclusions are extrapolated from smaller-ring analogs, necessitating further experimental validation.

Biological Activity

(1R,2S)-2-Amino-cycloheptanol hydrochloride is a chiral amino alcohol that has garnered attention in various fields, including medicinal chemistry and enzymology. Its unique structure allows it to participate in significant biological interactions, making it a valuable compound for research and potential therapeutic applications.

This compound features an eight-membered cycloheptanol ring with an amino group and a hydroxyl group. This configuration allows the compound to engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The chirality of the compound facilitates selective binding to chiral centers in biological molecules, which can significantly influence biochemical pathways and physiological responses.

Enzyme Mechanisms

This compound is utilized in studying enzyme mechanisms due to its ability to act as a ligand in biochemical assays. Its structural characteristics make it suitable for investigating the stereoselectivity of enzyme-substrate interactions .

Pharmaceutical Synthesis

The compound serves as a precursor in synthesizing various pharmaceutical agents. Its chiral nature is particularly beneficial for creating enantiomerically pure compounds, which are crucial for the efficacy and safety of many drugs. For instance, derivatives of this compound have been explored for their potential therapeutic effects against neurological disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Anticonvulsant Properties : A study evaluated the anticonvulsant effects of this compound in pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The compound demonstrated prolonged seizure protection, highlighting its potential as an anticonvulsant agent.

- Enzyme Interaction Studies : Research involving this compound has shown that it can inhibit AChE more effectively than some other chiral amines. This suggests its application in developing therapeutic agents against conditions associated with cholinergic dysfunction .

- Pharmaceutical Development : As a building block for various active pharmaceutical ingredients (APIs), this compound has been incorporated into the synthesis of compounds targeting cardiovascular diseases and neurological disorders .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying (1R,2S)-2-Amino-cycloheptanol hydrochloride in biological matrices?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection at 214–220 nm is optimal due to the compound’s aromatic and amino functional groups. Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid to enhance peak resolution. For gas-phase analysis, Gas Chromatography-Mass Spectrometry (GC–MS) requires derivatization (e.g., silylation) to improve volatility .

- Validation : Include calibration curves (1–100 µg/mL), internal standards (e.g., deuterated analogs), and quality controls (QC) at low, medium, and high concentrations to ensure precision (±15% CV) and accuracy (85–115% recovery) .

Q. How should researchers ensure the stability of this compound during sample storage?

- Key Factors :

Q. What synthetic strategies yield this compound with high enantiomeric purity?

- Approach :

- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives to separate enantiomers .

- Asymmetric Catalysis : Employ palladium-catalyzed cyclization of heptene precursors with chiral ligands (e.g., BINAP) to control stereochemistry .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity and analytical detection of this compound?

- Biological Impact : The (1R,2S) configuration enhances binding affinity to adrenergic receptors compared to its (1S,2R) counterpart, as demonstrated in radioligand assays (IC₅₀: 0.8 µM vs. 12 µM) .

- Analytical Challenges : Stereoisomers co-elute on standard HPLC columns. Use chiral columns (e.g., Chirobiotic T) with a mobile phase of methanol/ammonium acetate (20 mM, pH 5.0) to achieve baseline separation (resolution >2.0) .

Q. How can researchers resolve discrepancies in stability data under varying experimental conditions?

- Statistical Workflow :

Perform ANOVA to identify significant differences between storage groups (p < 0.05) .

Use degradation kinetics models (e.g., first-order) to calculate half-lives (t₁/₂) at –20°C vs. 37°C .

Validate findings with LC-MS/MS to confirm degradation products (e.g., cycloheptanone derivatives) .

Q. What are the limitations of current chromatographic methods for separating this compound from its metabolites?

- Issue : Co-elution with hydroxylated metabolites (e.g., 2-amino-3-hydroxycycloheptanol) due to similar polarity.

- Solution : Optimize gradient elution (5–40% acetonitrile over 20 min) or employ Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites .

Contradictions and Recommendations

- Stability Paradox : While –20°C is standard for long-term storage, this compound shows gradual degradation over months at this temperature. Prefer –80°C for archival storage and validate stability intervals quarterly .

- Stereochemical Purity : Commercial batches may contain ≤5% (1S,2R) impurity. Always verify enantiomeric purity via circular dichroism (CD) or chiral HPLC before biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.